Etodolac
Overview
Description
Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis . It was patented in 1971 and approved for medical use in 1985 . This compound works by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins, compounds that mediate inflammation and pain .
Mechanism of Action
Mode of Action
Etodolac exerts its therapeutic effects by inhibiting prostaglandin synthesis . It binds to the upper portion of the COX enzyme active site and prevents its substrate, arachidonic acid, from entering the active site . This inhibition of prostaglandin synthesis results in the drug’s anti-inflammatory, analgesic, and antipyretic properties .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway. By inhibiting the COX enzymes, this compound prevents the conversion of arachidonic acid into prostaglandins . Prostaglandins are lipid compounds that play key roles in inflammation, pain, and fever. Therefore, by inhibiting their synthesis, this compound can alleviate these symptoms.
Pharmacokinetics
This compound exhibits linear pharmacokinetics and is well absorbed, with maximal plasma concentrations attained within 1 to 2 hours in healthy volunteers . The area under the plasma concentration-time curve of racemic this compound increases linearly with doses used clinically . The elimination half-life of this compound is between 6 and 8 hours in plasma, and is similar for both enantiomers . The volume of distribution (Vd) of racemic this compound is higher than that of most other NSAIDs mainly because of the extensive distribution of the S-enantiomer .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the synthesis of prostaglandins, this compound can decrease inflammation and pain associated with conditions like rheumatoid arthritis and osteoarthritis . In addition, recent studies have shown that this compound can inhibit the eukaryotic elongation factor 2 kinase (eEF2K), an important molecular driver of tumorigenesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesized prodrugs of this compound are stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4) . This suggests that the pH of the environment can influence the stability and action of this compound. Additionally, factors such as the patient’s overall health, age, and the presence of other medications can also influence the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Etodolac’s therapeutic effects are primarily due to its ability to inhibit prostaglandin synthesis . Prostaglandins are biomolecules that play key roles in mediating inflammation, pain, and fever . By inhibiting the cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis, this compound effectively reduces these symptoms .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By reducing the levels of prostaglandins, this compound can decrease the sensitivity of nerve endings to pain transmission, thereby relieving pain .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the COX enzymes . By inhibiting these enzymes, this compound prevents the synthesis of prostaglandins, leading to a decrease in inflammation, pain, and fever .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Peak plasma concentrations of this compound are reached within 50 to 110 minutes after oral administration, and the peak analgesic effect occurs between one to two hours following a dose . The effects of this compound usually last six to eight hours .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, a reduction in the number of fertilized eggs implanted was demonstrated in reproduction studies in rats receiving 8 mg/kg a day .
Metabolic Pathways
This compound is extensively metabolized in the liver . Several this compound metabolites have been identified in human plasma and urine .
Transport and Distribution
This compound is transported and distributed within cells and tissues
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with COX enzymes located in the endoplasmic reticulum and nuclear envelope .
Preparation Methods
Synthetic Routes and Reaction Conditions: Etodolac can be synthesized through several methods. One common method involves the reaction of 7-ethyl-tryptophol with methyl 3-oxo-pentanoate in the presence of a concentrated mineral acid at temperatures between -20°C and +50°C . The resulting product is then hydrolyzed to obtain this compound . Another method involves the use of 7-ethyl indole as a starting material, which reacts with ethyl 2-(ethoxycarbosulfanyl) thioacetate and is then reduced by a reducing agent to prepare an important intermediate, 7-ethyl tryptophol .
Industrial Production Methods: Industrial production of this compound typically involves the Fischer indole synthesis method, which uses o-nitroethylbenzene as a raw material. This compound is reduced to o-ethylaniline, which then undergoes diazotization and reduction to obtain o-ethylphenylhydrazine hydrochloride. This intermediate is then reacted with 2,3-dihydrofuran in 1,4-dioxane to obtain 7-ethyltryptophol, which is cyclized with 3-methoxy-2-pentenoic acid methyl ester to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Etodolac undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized by iron (III) in the presence of o-phenanthroline or bipyridyl to form a tris-complex . It can also undergo reduction reactions, such as the reduction of iron (III) to iron (II) in the presence of this compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include iron (III) chloride, o-phenanthroline, bipyridyl, and ferricyanide . These reactions are typically carried out in acidic or buffered solutions at specific pH levels to optimize the formation of the desired products .
Major Products Formed: The major products formed from the reactions of this compound include various iron complexes, such as the iron (II)-bipyridyl complex and the iron (II)-o-phenanthroline complex . These complexes are often used in spectrophotometric assays to determine the concentration of this compound in pharmaceutical formulations .
Scientific Research Applications
Etodolac has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the mechanisms of NSAIDs and their interactions with enzymes . In biology, this compound is used to study the effects of NSAIDs on cellular processes and inflammation . In medicine, this compound is used to treat conditions such as osteoarthritis, rheumatoid arthritis, and acute pain . It is also used in the development of new drug delivery systems, such as nanoemulsions and nanostructured lipid carriers, to improve its bioavailability and therapeutic effects .
Comparison with Similar Compounds
Etodolac is similar to other NSAIDs, such as ibuprofen, naproxen, and diclofenac, in its mechanism of action and therapeutic effects . this compound has a higher selectivity for COX-2 compared to some other NSAIDs, which may result in fewer gastrointestinal side effects . Additionally, this compound has been shown to have a longer half-life and duration of action compared to some other NSAIDs, making it suitable for once-daily dosing .
List of Similar Compounds:- Ibuprofen
- Naproxen
- Diclofenac
- Celecoxib
- Meloxicam
This compound stands out due to its unique chemical structure and its balance of COX-1 and COX-2 inhibition, which provides effective anti-inflammatory and analgesic effects with a potentially lower risk of gastrointestinal side effects .
Properties
IUPAC Name |
2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYBQONXHNTVIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
110781-63-0 (mono-hydrochloride salt), 147236-01-9 (potassium salt/solvate) | |
Record name | Etodolac [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9020615 | |
Record name | Etodolac | |
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Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Etodolac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |
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Solubility |
3.92e-02 g/L | |
Record name | Etodolac | |
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Record name | Etodolac | |
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Mechanism of Action |
Similar to other NSAIDs, the anti-inflammatory effects of etodolac result from inhibition of the enzyme cycooxygenase (COX). This decreases the synthesis of peripheral prostaglandins involved in mediating inflammation. Etodolac binds to the upper portion of the COX enzyme active site and prevents its substrate, arachidonic acid, from entering the active site. Etodolac was previously thought to be a non-selective COX inhibitor, but it is now known to be 5 – 50 times more selective for COX-2 than COX-1. Antipyresis may occur by central action on the hypothalamus, resulting in peripheral dilation, increased cutaneous blood flow, and subsequent heat loss. | |
Record name | Etodolac | |
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CAS No. |
41340-25-4 | |
Record name | Etodolac | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=41340-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Etodolac [USAN:USP:INN:BAN] | |
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Record name | Etodolac | |
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Record name | etodolac | |
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Record name | Etodolac | |
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Record name | 2-{1,8-diethyl-1H,3H,4H,9H-pyrano[3,4-b]indol-1-yl}acetic acid | |
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Record name | ETODOLAC | |
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Record name | Etodolac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |
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Melting Point |
145 - 148 °C | |
Record name | Etodolac | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00749 | |
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Record name | Etodolac | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014887 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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